Cas no 946287-00-9 (N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamide)

N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- Benzenesulfonamide, N-[4-[6-(hexahydro-1H-azepin-1-yl)-3-pyridazinyl]phenyl]-2-methoxy-5-methyl-
- N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamide
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- インチ: 1S/C24H28N4O3S/c1-18-7-13-22(31-2)23(17-18)32(29,30)27-20-10-8-19(9-11-20)21-12-14-24(26-25-21)28-15-5-3-4-6-16-28/h7-14,17,27H,3-6,15-16H2,1-2H3
- InChIKey: GXBFOKBCQNNWHF-UHFFFAOYSA-N
- SMILES: C1(S(NC2=CC=C(C3=NN=C(N4CCCCCC4)C=C3)C=C2)(=O)=O)=CC(C)=CC=C1OC
N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2588-0351-4mg |
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide |
946287-00-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2588-0351-10mg |
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide |
946287-00-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2588-0351-2μmol |
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide |
946287-00-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2588-0351-5mg |
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide |
946287-00-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2588-0351-20μmol |
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide |
946287-00-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2588-0351-20mg |
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide |
946287-00-9 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2588-0351-1mg |
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide |
946287-00-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2588-0351-10μmol |
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide |
946287-00-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2588-0351-30mg |
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide |
946287-00-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2588-0351-100mg |
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide |
946287-00-9 | 90%+ | 100mg |
$248.0 | 2023-05-16 |
N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamide 関連文献
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamideに関する追加情報
Introduction to N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamide (CAS No. 946287-00-9)
N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamide, identified by its CAS number 946287-00-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study and potential therapeutic applications.
The molecular structure of N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamide incorporates several key functional groups that contribute to its unique chemical properties. The presence of an azepane ring, a pyridazine moiety, and a sulfonamide group creates a complex scaffold that interacts with biological targets in diverse ways. These structural features not only enhance the compound's solubility and stability but also influence its binding affinity and selectivity towards specific enzymes and receptors.
In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are well-known for their antimicrobial, anti-inflammatory, and anticancer properties, and the introduction of new structural motifs has expanded their therapeutic potential. The compound N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamide is no exception, as it combines the advantages of these functional groups with additional structural complexity.
The azepane ring, a seven-membered saturated heterocycle, is known for its ability to mimic the conformational flexibility of natural amino acids. This feature can be particularly advantageous in drug design, as it allows the molecule to adopt multiple conformations that optimize interactions with biological targets. In contrast, the pyridazine moiety introduces a nitrogen-rich aromatic system that can participate in hydrogen bonding and hydrophobic interactions, further enhancing binding affinity.
The sulfonamide group at the terminal position of the molecule is another critical feature that contributes to its biological activity. Sulfonamides are known to act as competitive inhibitors of various enzymes by forming stable hydrogen bonds with key residues in the active site. This interaction can disrupt normal enzymatic function and lead to therapeutic effects. The specific positioning of the sulfonamide group in N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamide ensures optimal alignment with potential biological targets, enhancing its efficacy.
Recent studies have highlighted the importance of molecular diversity in drug discovery programs. The compound N-{4-6-(azepan-1-yl)pyridazin-3-yphenyl}-2-methoxy- 5-methylbenzene- 1-sulfonamide, with its unique structural features, represents an excellent example of how introducing novel scaffolds can lead to the identification of new lead compounds. Researchers have been particularly interested in exploring its potential as an inhibitor of enzymes involved in cancer progression and inflammation.
In vitro studies have demonstrated that N-{4- 6-(azepan- 1 - yl)pyridazin- 3 - ylphenyl }- 2 - methoxy - 5 - methylbenzene - 1 - sulfonamide , when tested against various enzymatic targets, exhibits promising inhibitory activity. For instance, preliminary data suggest that it may interfere with the activity of kinases and other enzymes implicated in cancer cell proliferation. Additionally, its ability to modulate inflammatory pathways has been observed in cell-based assays, indicating potential therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of N-{4- 6-(azepan - 1 - yl)pyridazin - 3 - ylphenyl }- 2 - methoxy - 5 - methylbenzene - 1 - sulfonamide , while challenging due to its complex structure, has been achieved through multi-step organic synthesis techniques. The process involves the strategic introduction of each functional group while maintaining high regioselectivity and yield. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have played a crucial role in constructing the desired molecular framework efficiently.
The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how N-{
The development of computational models has further accelerated the discovery process for compounds like N-{
In conclusion, N-{
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